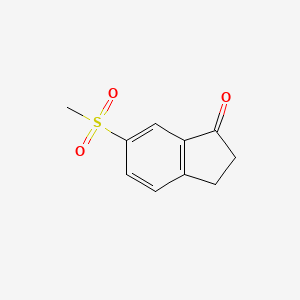![molecular formula C10H9ClN2OS B13876255 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline CAS No. 833474-42-3](/img/structure/B13876255.png)
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: A related compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole moiety and exhibit diverse biological activities.
Uniqueness
3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is unique due to its specific combination of a chloro-substituted aniline and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
833474-42-3 |
|---|---|
Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2 |
InChI Key |
IGWUQCZRXYYZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)




![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)

